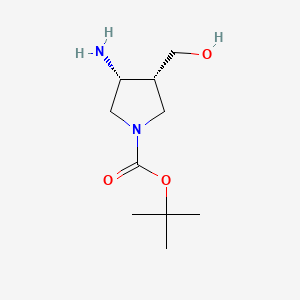
tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate, also known as Boc-3-amino-3,4-dihydroquinoline-2-carboxylic acid, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate is not well understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including kinases and proteases. It has also been found to have potential as an anticancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cellular processes. In addition, this compound has been found to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate in lab experiments include its high yield and purity, as well as its potential applications in the development of new drugs. However, the limitations of using this compound include its relatively high cost and the limited availability of certain reagents required for its synthesis.
Orientations Futures
There are several future directions for the use of tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate in scientific research. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential limitations of using this compound in lab experiments and to develop new synthesis methods that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate can be achieved using several methods. One of the commonly used methods involves the reaction of tert-butyl 3-amino-3,4-dihydroquinoline-2-carboxylate with acetic anhydride in the presence of a catalyst. Another method involves the reaction of tert-butyl 3-amino-3,4-dihydroquinoline-2-carboxylate with acetyl chloride in the presence of a base. The yield of the product obtained using these methods is generally high, and the purity of the product can be improved using various purification techniques.
Applications De Recherche Scientifique
Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate has been extensively used in scientific research. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has been used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors, protease inhibitors, and antitumor agents.
Propriétés
IUPAC Name |
tert-butyl 3-acetamido-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(19)17-13-9-12-7-5-6-8-14(12)18(10-13)15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVIBBIJXMZYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721433 |
Source


|
| Record name | tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
1259224-07-1 |
Source


|
| Record name | tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)



![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)



![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)
